molecular formula C11H12N2OS B1483622 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098070-81-4

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483622
CAS No.: 2098070-81-4
M. Wt: 220.29 g/mol
InChI Key: GWDFTZCZHJIBGU-UHFFFAOYSA-N
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Description

The compound “2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, another type of aromatic compound that contains sulfur .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and thiophene rings in separate reactions, followed by their combination. The ethyl group could be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the pyrazole and thiophene rings, as well as the placement of the ethyl group. The exact structure would depend on the specifics of the synthesis process .


Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various types of chemical reactions characteristic of its functional groups. These could include substitution and addition reactions, among others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .

Scientific Research Applications

Antitumor Activities

  • Thiophene, pyrazole, and coumarin derivatives, including those incorporating benzo[d]imidazole moieties similar to the target compound, have shown significant antitumor activities against various cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb & Gamaan, 2018).

Antimicrobial Activity

  • Schiff bases of chitosan combined with heteroaryl pyrazole derivatives, closely related to the compound , have demonstrated antimicrobial activity against a range of gram-negative and gram-positive bacteria as well as fungi. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Hamed et al., 2020).

Synthesis and Characterization

  • Various research has been conducted on the synthesis and characterization of compounds structurally similar to 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde. These studies provide valuable insights into the chemical properties and potential applications of such compounds in medicinal chemistry and drug design (Abdel-Wahab et al., 2012).

Other Potential Applications

  • The synthesis of novel compounds incorporating thiophene and pyrazole units, akin to the target compound, indicates a broad spectrum of applications in pharmacology and biochemistry. This includes exploring their roles in treating various diseases and as potential leads in drug discovery (Gomha et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

Properties

IUPAC Name

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,6-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFTZCZHJIBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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